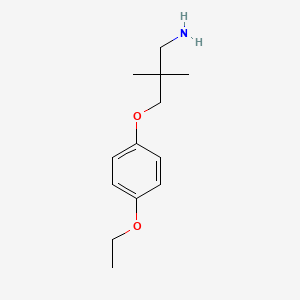
3-(4-Ethoxyphenoxy)-2,2-dimethylpropan-1-amine
Vue d'ensemble
Description
3-(4-Ethoxyphenoxy)-2,2-dimethylpropan-1-amine is a useful research compound. Its molecular formula is C13H21NO2 and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(4-Ethoxyphenoxy)-2,2-dimethylpropan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anti-tumor effects. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 221.29 g/mol
The structure consists of a dimethylpropanamine backbone with an ethoxy-substituted phenoxy group, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Molecular Targets : The compound is believed to interact with enzymes and receptors involved in cellular signaling pathways.
- Pathways Involved :
- Modulation of inflammatory responses
- Regulation of cell proliferation
- Induction of apoptosis in tumor cells
These interactions suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases and cancer.
Anti-Inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For instance, in a study involving human peripheral blood mononuclear cells (PBMCs), the compound demonstrated an IC value of approximately 50 nM for TNF-α inhibition, indicating potent activity compared to standard anti-inflammatory agents .
Anti-Tumor Activity
The compound also shows promise as an anti-tumor agent. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical for regulating apoptosis .
Case Studies
-
Case Study on Inflammatory Disease Models :
- A study evaluated the effects of this compound in a murine model of inflammation induced by lipopolysaccharide (LPS). The results indicated a significant reduction in edema and inflammatory marker levels when treated with the compound.
- Case Study on Cancer Cell Lines :
Research Findings Summary Table
| Biological Activity | Observations | IC Value |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α production | ~50 nM |
| Apoptosis induction | Increased apoptosis in MCF-7 cells | Not specified |
| Tumor growth inhibition | Reduced viability in colon cancer cell lines | Not specified |
Propriétés
IUPAC Name |
3-(4-ethoxyphenoxy)-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-15-11-5-7-12(8-6-11)16-10-13(2,3)9-14/h5-8H,4,9-10,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULLMLDWQGKOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















